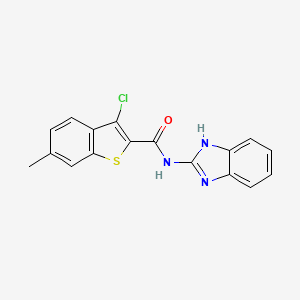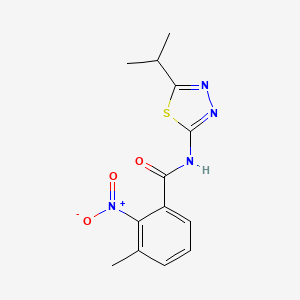![molecular formula C19H20N6O2 B5815805 1-(4-methoxyphenyl)-4-[3-(1H-tetrazol-1-yl)benzoyl]piperazine](/img/structure/B5815805.png)
1-(4-methoxyphenyl)-4-[3-(1H-tetrazol-1-yl)benzoyl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-methoxyphenyl)-4-[3-(1H-tetrazol-1-yl)benzoyl]piperazine is a chemical compound that has shown potential as a therapeutic agent in scientific research. This compound is also known as TAK-659 and is a selective inhibitor of the enzyme Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in the activation of B cells, which play a crucial role in the immune system. In
Wirkmechanismus
The mechanism of action of 1-(4-methoxyphenyl)-4-[3-(1H-tetrazol-1-yl)benzoyl]piperazine involves the selective inhibition of BTK. BTK is a cytoplasmic tyrosine kinase that plays a crucial role in B cell receptor signaling. Upon activation of B cells, BTK is recruited to the plasma membrane, where it phosphorylates downstream targets, leading to B cell activation and proliferation. Inhibition of BTK by 1-(4-methoxyphenyl)-4-[3-(1H-tetrazol-1-yl)benzoyl]piperazine results in the inhibition of B cell proliferation, differentiation, and survival.
Biochemical and Physiological Effects:
1-(4-methoxyphenyl)-4-[3-(1H-tetrazol-1-yl)benzoyl]piperazine has been shown to have several biochemical and physiological effects. The compound has been found to selectively inhibit BTK, leading to a decrease in B cell proliferation, differentiation, and survival. This inhibition has been shown to be effective in the treatment of B cell malignancies, autoimmune diseases, and inflammatory disorders. The compound has also been found to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-(4-methoxyphenyl)-4-[3-(1H-tetrazol-1-yl)benzoyl]piperazine in lab experiments is its selectivity for BTK. This selectivity allows for the specific inhibition of B cell activation and proliferation, without affecting other immune cells. However, one of the limitations of using this compound is its low solubility in water, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of 1-(4-methoxyphenyl)-4-[3-(1H-tetrazol-1-yl)benzoyl]piperazine in scientific research. One direction is the development of more potent and selective BTK inhibitors. Another direction is the investigation of the compound's potential in the treatment of other diseases, such as viral infections and cancer. Additionally, the use of this compound in combination with other therapies may be explored to enhance its therapeutic efficacy.
Synthesemethoden
The synthesis of 1-(4-methoxyphenyl)-4-[3-(1H-tetrazol-1-yl)benzoyl]piperazine involves the reaction of 4-methoxyphenylpiperazine with 3-(1H-tetrazol-1-yl)benzoyl chloride in the presence of a base. The reaction takes place under an inert atmosphere and yields the desired product as a white solid. The purity of the product can be improved by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
1-(4-methoxyphenyl)-4-[3-(1H-tetrazol-1-yl)benzoyl]piperazine has been extensively studied for its potential as a therapeutic agent in various diseases. It has shown promising results in the treatment of B cell malignancies, autoimmune diseases, and inflammatory disorders. The compound has been found to selectively inhibit BTK, which is a critical enzyme involved in the activation of B cells. This inhibition leads to a decrease in B cell proliferation, differentiation, and survival.
Eigenschaften
IUPAC Name |
[4-(4-methoxyphenyl)piperazin-1-yl]-[3-(tetrazol-1-yl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O2/c1-27-18-7-5-16(6-8-18)23-9-11-24(12-10-23)19(26)15-3-2-4-17(13-15)25-14-20-21-22-25/h2-8,13-14H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNMOQFMBZZMCLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC(=CC=C3)N4C=NN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4-ethyl-1-piperazinyl)methyl]-6-methoxyphenol](/img/structure/B5815729.png)

![N-[1-(3-isopropenylphenyl)-1-methylethyl]-1-indolinecarboxamide](/img/structure/B5815756.png)
![2-[(2-fluorobenzyl)thio]-6-methylnicotinonitrile](/img/structure/B5815764.png)

![N'-[1-(1-benzofuran-2-yl)ethylidene]-2-furohydrazide](/img/structure/B5815771.png)


![N'-(3-chloro-4-fluorophenyl)-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]thiourea](/img/structure/B5815811.png)


![isobutyl 4-{[(4-isopropylphenoxy)acetyl]amino}benzoate](/img/structure/B5815822.png)
![methyl [4-({[(2-thienylmethyl)amino]carbonothioyl}amino)phenyl]acetate](/img/structure/B5815825.png)